molecular formula C12H14O3 B8691187 1-(4-Methoxyphenyl)pentane-1,3-dione

1-(4-Methoxyphenyl)pentane-1,3-dione

Cat. No. B8691187
M. Wt: 206.24 g/mol
InChI Key: KLVOEDVKCPIDSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05112820

Procedure details

Proceeding in a manner similar to that described in Example 2A above, substituting for the 3-(4-morpholinylmethyl)-4-amino-3,4-dihydro-2H-1,4-benzoxazine used therein a molar equivalent amount of 2-(1-piperidinylmethyl)-4-amino-5 3,4-dihydro-2H-1,4-benzoxazine, 2-(N,N-diethylaminomethyl)-4-amino-3,4-dihydro-2H-1,4-benzoxazine, 2-aminomethyl-4-amino-3,4-dihydro-2H-1,4-benzoxazine, 2-methylaminomethyl-4-amino-3,4-dihydro-2H-1,4-benzoxazine, 2-(4-thiomorpholinyl-methyl)-4-amino-3,4-dihydro-2H-1,4-benzoxazine, 2-(1-pyrrolidinylmethyl)-4-amino-3,4-dihydro-2H-1,4-benzoxazine, 2-(1-azetidinylmethyl)-4-amino-3,4-dihydro-2H-1,4-benzoxazine, 2-(4-methyl-1-piperazinylmethyl)-4-amino-3,4-dihydro-2H-1,4-benzoxazine or 2-[1-(hexahydro-4H-1,4-diazepinyl)methyl]-4-amino-3,4-dihydro-2H-1,4-benzoxazine, and substituting for the 5-(4-methoxyphenyl)-3,5-pentanedione used therein a molar equivalent amount of 4-(1-naphthyl)-2,4-butanedione, there can be obtained, respectively, 2-(1-piperidinylmethyl)-5-methyl-6-(1-naphthylcarbonyl)-2,3-dihydropyrrolo[1,2,3-de]-1,4-benzoxazine, 2-(N,N-diethylaminomethyl)-5-methyl-6-(1-naphthylcarbonyl)-2,3-dihydropyrrolo[1,2,3-de]-1,4-benzoxazine, 2-(aminomethyl)-5-methyl-6-(1-naphthylcarbonyl)-2,3-dihydropyrrolo[1,2,3-de]-1,4-benzoxazine, 2-(methylaminomethyl)-5-methyl-6-(1-naphthylcarbonyl)-2,3-dihydropyrrolo[1,2,3-de]-1,4-benzoxazine, 2-(4-thiomorpholinylmethyl)-5-methyl-6-(1-naphthylcarbonyl)-2,3-dihydropyrrolo[1,2,3-de]-1,4-benzoxazine, 2-(1-pyrrolidinylmethyl)-5-methyl-6-(1-naphthylcarbonyl)-2,3-dihydropyrrolo[1,2,3-de]-1,4-benzoxazine, 2-(1-azetidinylmethyl)-5-methyl-6-(1-naphthylcarbonyl)-2,3-dihydropyrrolo[1,2,3-de]-1,4-benzoxazine, 2-(4-methyl-1-piperazinylmethyl)-5-methyl-6-(1-naphthylcarbonyl)-2,3-dihydropyrrolo[1,2,3-de]-1,4-benzoxazine or 2-[1-(hexahydro-4H-1,4-diazepinyl)methyl]-5-methyl-6-(1-naphthylcarbonyl)-2,3-dihydropyrrolo[1,2,3-de]-1,4-benzoxazine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-[1-(hexahydro-4H-1,4-diazepinyl)methyl]-4-amino-3,4-dihydro-2H-1,4-benzoxazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
2-(1-piperidinylmethyl)-4-amino-5 3,4-dihydro-2H-1,4-benzoxazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
2-(N,N-diethylaminomethyl)-4-amino-3,4-dihydro-2H-1,4-benzoxazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
2-aminomethyl-4-amino-3,4-dihydro-2H-1,4-benzoxazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
2-methylaminomethyl-4-amino-3,4-dihydro-2H-1,4-benzoxazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
2-(4-thiomorpholinyl-methyl)-4-amino-3,4-dihydro-2H-1,4-benzoxazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
2-(1-pyrrolidinylmethyl)-4-amino-3,4-dihydro-2H-1,4-benzoxazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Name
2-(1-azetidinylmethyl)-4-amino-3,4-dihydro-2H-1,4-benzoxazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Name
2-(4-methyl-1-piperazinylmethyl)-4-amino-3,4-dihydro-2H-1,4-benzoxazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven

Identifiers

REACTION_CXSMILES
N1(CC2N(N)[C:12]3[CH:15]=[CH:16][CH:17]=[CH:18][C:11]=3OC2)CCOCC1.C(N(CC1CN(N)C2C=[CH:33][CH:34]=[CH:35][C:27]=2[O:26]1)CC)C.NCC1CN(N)[C:41]2[CH:45]=CC=[CH:48][C:40]=2O1.CNCC1CN(N)C2C=CC=CC=2[O:53]1.N1(CC2CN(N)C3C=CC=CC=3O2)CCSCC1.N1(CC2CN(N)C3C=CC=CC=3O2)CCCC1.N1(CC2CN(N)C3C=CC=CC=3O2)CCC1.CN1CCN(CC2CN(N)C3C=CC=CC=3O2)CC1.N1CCCNCC1CC1CN(N)C2C=CC=CC=2O1.COC1C=CC(C(=O)CC(=O)CC)=CC=1>>[C:15]1([C:27](=[O:26])[CH2:35][C:34](=[O:53])[CH3:33])[C:12]2[C:11](=[CH:48][CH:40]=[CH:41][CH:45]=2)[CH:18]=[CH:17][CH:16]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1(CCOCC1)CC1COC2=C(N1N)C=CC=C2
Step Two
Name
2-[1-(hexahydro-4H-1,4-diazepinyl)methyl]-4-amino-3,4-dihydro-2H-1,4-benzoxazine
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C(CNCCC1)CC1OC2=C(N(C1)N)C=CC=C2
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C(C=C1)C(CC(CC)=O)=O
Step Four
Name
2-(1-piperidinylmethyl)-4-amino-5 3,4-dihydro-2H-1,4-benzoxazine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
2-(N,N-diethylaminomethyl)-4-amino-3,4-dihydro-2H-1,4-benzoxazine
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N(CC)CC1OC2=C(N(C1)N)C=CC=C2
Step Six
Name
2-aminomethyl-4-amino-3,4-dihydro-2H-1,4-benzoxazine
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCC1OC2=C(N(C1)N)C=CC=C2
Step Seven
Name
2-methylaminomethyl-4-amino-3,4-dihydro-2H-1,4-benzoxazine
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNCC1OC2=C(N(C1)N)C=CC=C2
Step Eight
Name
2-(4-thiomorpholinyl-methyl)-4-amino-3,4-dihydro-2H-1,4-benzoxazine
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1(CCSCC1)CC1OC2=C(N(C1)N)C=CC=C2
Step Nine
Name
2-(1-pyrrolidinylmethyl)-4-amino-3,4-dihydro-2H-1,4-benzoxazine
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1(CCCC1)CC1OC2=C(N(C1)N)C=CC=C2
Step Ten
Name
2-(1-azetidinylmethyl)-4-amino-3,4-dihydro-2H-1,4-benzoxazine
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1(CCC1)CC1OC2=C(N(C1)N)C=CC=C2
Step Eleven
Name
2-(4-methyl-1-piperazinylmethyl)-4-amino-3,4-dihydro-2H-1,4-benzoxazine
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1CCN(CC1)CC1OC2=C(N(C1)N)C=CC=C2

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC2=CC=CC=C12)C(CC(C)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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